molecular formula C60H80N14O14 B1454180 Pentixafor CAS No. 1341207-62-2

Pentixafor

Cat. No. B1454180
M. Wt: 1221.4 g/mol
InChI Key: OSUJVKAXNLHVRB-HUMWUIFSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentixafor , also known as 68Ga-Pentixafor , is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. It specifically targets the chemokine receptor CXCR4 . This receptor plays a crucial role in cell migration, immune response, and tumor metastasis.

Scientific Research Applications

1. Imaging Atherosclerotic Plaques

Pentixafor, specifically 68Ga-pentixafor, has been utilized in PET imaging to detect CXCR4 expression in atherosclerotic plaques. This application helps in noninvasively identifying macrophage infiltration in atherosclerotic plaques, providing an alternative to traditional methods like 18F-FDG imaging (Hyafil et al., 2017).

2. Biodistribution and Radiation Dosimetry

68Ga-pentixafor is studied for its whole-body distribution and radiation dosimetry, particularly in multiple-myeloma patients. This research is crucial for understanding the safety and effectiveness of pentixafor as a PET tracer for imaging CXCR4 expression (Herrmann et al., 2015).

3. Automated Radiopharmaceutical Production

The automated synthesis of [68Ga]Ga-PentixaFor has been evaluated for clinical multi-dose application. This advancement aids in making pentixafor available for broader clinical use, particularly in detecting various tumor entities (Spreckelmeyer et al., 2020).

4. Targeting CXCR4 in Lymphoproliferative Diseases

Pentixafor is investigated for its role in targeting the CXCR4 receptor in lymphoproliferative diseases. This includes the preclinical and clinical application of [68Ga]Pentixafor-PET for imaging CXCR4 expression in cancer patients, potentially influencing treatment approaches (Wester et al., 2015).

5. Imaging Adrenocortical Carcinoma

68Ga-pentixafor PET/CT has been reported as a potential imaging agent for CXCR4-positive tumors, including cases like adrenocortical carcinoma. This application demonstrates the versatility of pentixafor in imaging various types of tumors (Shu et al., 2022).

6. Quality Control of Radiopharmaceuticals

The development and validation of a specific HPLC method for determining the chemical and radiochemical purity of [68Ga]Ga-DOTA-Pentixafor, a PET tracer, are crucial for ensuring the safety and efficacy of this radiopharmaceutical in clinical applications (Migliari et al., 2020).

7. Molecular Imaging of Chemokine Receptor CXCR4 in Chronic Infection

68Ga-pentixafor PET/CT is explored for imaging CXCR4 expression in chronic infection of the bone, providing insights into its potential role in diagnosing infections that are challenging to detect through other imaging modalities (Bouter et al., 2017).

properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[[4-[3-[(2R,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-1-methyl-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propylcarbamoyl]phenyl]methylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H80N14O14/c1-70-49(9-5-20-63-55(84)43-16-10-40(11-17-43)33-65-51(77)35-71-22-24-72(36-52(78)79)26-28-74(38-54(82)83)29-27-73(25-23-71)37-53(80)81)58(87)68-46(8-4-21-64-60(61)62)57(86)69-47(32-41-12-15-42-6-2-3-7-44(42)30-41)56(85)66-34-50(76)67-48(59(70)88)31-39-13-18-45(75)19-14-39/h2-3,6-7,10-19,30,46-49,75H,4-5,8-9,20-29,31-38H2,1H3,(H,63,84)(H,65,77)(H,66,85)(H,67,76)(H,68,87)(H,69,86)(H,78,79)(H,80,81)(H,82,83)(H4,61,62,64)/t46-,47-,48+,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUJVKAXNLHVRB-HUMWUIFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC=C(C=C2)O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C1=O)CC2=CC=C(C=C2)O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H80N14O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1221.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentixafor

CAS RN

1341207-62-2
Record name Pentixafor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341207622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BOCLATIXAFORTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOZ93UY3AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentixafor
Reactant of Route 2
Pentixafor
Reactant of Route 3
Pentixafor
Reactant of Route 4
Pentixafor
Reactant of Route 5
Pentixafor
Reactant of Route 6
Pentixafor

Citations

For This Compound
1,690
Citations
Z Chen, Q Xue, S Yao - Mini Reviews in Medicinal Chemistry, 2023 - ingentaconnect.com
… 68Ga-Pentixafor … Pentixafor, is a promising CXCR4 ligand that can be labeled with radionuclides for endoradiotherapy (ERT). Therefore, this review summarizes the value of Pentixafor …
Number of citations: 4 www.ingentaconnect.com
L Lindenberg, M Ahlman, F Lin, E Mena… - Seminars in Nuclear …, 2023 - Elsevier
[ 68 Ga]Ga-PentixaFor, a PET agent targeting CXCR4 is emerging as a versatile radiotracer with promising applications in oncology, cardiology and inflammatory disease. Preclinical …
Number of citations: 3 www.sciencedirect.com
X Li, W Yu, T Wollenweber, X Lu, Y Wei… - European Journal of …, 2019 - Springer
Purpose Type 4 chemokine receptor (CXCR4) plays an important role in immune cell migration during the atherosclerosis progression. We aimed to evaluate [ 68 Ga]Pentixafor positron …
Number of citations: 40 link.springer.com
A Poschenrieder, M Schottelius… - EJNMMI …, 2016 - ejnmmires.springeropen.com
… ) parent compound [68Ga]pentixafor. NOTA-pentixafor was synthesized by combining solid and … The CXCR4 receptor affinities of [68Ga]pentixafor and [68Ga]NOTA-pentixafor were …
Number of citations: 25 ejnmmires.springeropen.com
F Hyafil, J Pelisek, I Laitinen, M Schottelius… - Journal of nuclear …, 2017 - Soc Nuclear Med
… 68 Ga-pentixafor is a radiotracer for PET that binds with … to analyze the ability of radiolabeled pentixafor to detect CXCR4 … PET/MR system after injection of 68 Ga-pentixafor (15 MBq/kg). …
Number of citations: 111 jnm.snmjournals.org
K Benčurová, J Friske, M Anderla, M Mayrhofer… - Cancers, 2022 - mdpi.com
… Accordingly, [ 68 Ga]Ga-Pentixafor accumulated specifically in … [ 68 Ga]Ga-Pentixafor µPET/MRI scans showed distinct … Our findings suggest that [ 68 Ga]Ga-Pentixafor is an interesting …
Number of citations: 2 www.mdpi.com
AK Buck, A Haug, N Dreher, A Lambertini… - Journal of Nuclear …, 2022 - Soc Nuclear Med
In recent years, molecular imaging addressing the CXC motif chemokine receptor 4 (CXCR4) has increasingly been used in various clinical settings. Here, we aimed to assess …
Number of citations: 34 jnm.snmjournals.org
L Xu, G Tetteh, J Lipkova, Y Zhao, H Li… - Contrast media & …, 2018 - hindawi.com
The identification of bone lesions is crucial in the diagnostic assessment of multiple myeloma (MM). Ga-Pentixafor PET/CT can capture the abnormal molecular expression of CXCR-4 in …
Number of citations: 128 www.hindawi.com
Q Pan, Y Luo, S Yao, F Li - 2018 - Soc Nuclear Med
… For PET studies, an average of 15.2 MBq 68 Ga-pentixafor … , the uptake of 68 Ga-pentixafor in the daudi xenografts was … The same results were also observed in the 68 Ga-pentixafor …
Number of citations: 0 jnm.snmjournals.org
S Krebs, J Schwartz, C Grommes… - Journal of Nuclear …, 2023 - Soc Nuclear Med
… of 150 MBq of 68Ga-pentixafor on a hybrid device (Signa PET/MR… Here, we show that 68Ga-pentixafor can detect not only central … Our findings suggest that 68Ga-pentixafor PET may be …
Number of citations: 5 jnm.snmjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.